5-Oxorosuvastatin methyl ester

Beschreibung

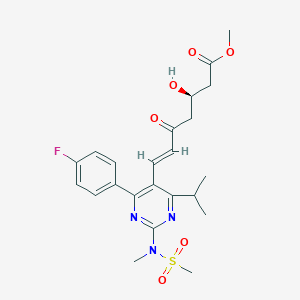

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,18,29H,12-13H2,1-5H3/b11-10+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUNETUXUVEFLH-DOJUMQAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102631 | |

| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147118-39-6 | |

| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-, methyl ester, (3R,6E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Oxorosuvastatin Methyl Ester: A Technical Overview for Researchers

An In-depth Guide to the Core Chemical Properties, Synthesis, and Analytical Characterization of a Key Rosuvastatin (B1679574) Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxorosuvastatin methyl ester is a crucial intermediate in the synthesis of Rosuvastatin, a widely prescribed medication for the treatment of dyslipidemia.[1][2] As a statin, Rosuvastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3] The synthesis and purity of 5-Oxorosuvastatin methyl ester are therefore of significant interest to pharmaceutical scientists and researchers involved in the development and manufacturing of Rosuvastatin. This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthetic workflow, and the analytical characterization of 5-Oxorosuvastatin methyl ester.

Chemical and Physical Properties

The fundamental chemical and physical properties of 5-Oxorosuvastatin methyl ester are summarized in the table below. While specific quantitative data for properties such as melting and boiling points are not publicly available, they are typically detailed in the Certificate of Analysis (CoA) provided by suppliers.[1]

| Property | Value | Source(s) |

| CAS Number | 147118-39-6 | [1][4] |

| Molecular Formula | C23H28FN3O6S | [1][4] |

| Molecular Weight | 493.55 g/mol | [1][4] |

| Accurate Mass | 493.1683 | [5] |

| Appearance | Yellow Solid | |

| Solubility | Soluble in Methanol and DMSO | [4] |

| Storage Temperature | 2-8 °C | [4] |

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of 5-Oxorosuvastatin methyl ester. Standard analytical techniques employed for this purpose are listed below. The complete spectral data and chromatograms are typically provided in a comprehensive Certificate of Analysis (CoA) upon purchase of the compound from a chemical supplier.[1]

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of key functional groups.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound.

Experimental Protocols: A Generalized Synthetic Workflow

The synthesis of 5-Oxorosuvastatin methyl ester is a key step in the overall synthesis of Rosuvastatin. While detailed, step-by-step proprietary protocols are not publicly available, a generalized workflow can be constructed based on the patent literature. The following diagram illustrates a representative synthetic pathway.[3][6][7][8][9]

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]

- 4. allmpus.com [allmpus.com]

- 5. 5-Oxorosuvastatin Methyl Ester | LGC Standards [lgcstandards.com]

- 6. US20060004200A1 - Processes to produce intermediates for rosuvastatin - Google Patents [patents.google.com]

- 7. wjpmr.com [wjpmr.com]

- 8. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 9. EP1902036B1 - Process for the preparation of rosuvastatin and intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Oxorosuvastatin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Oxorosuvastatin methyl ester, a key intermediate and impurity in the manufacturing of Rosuvastatin (B1679574). This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Introduction

5-Oxorosuvastatin methyl ester, chemically known as methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate, is a critical reference standard in the quality control of Rosuvastatin production. Its synthesis is of significant interest for impurity profiling and the development of robust analytical methods. The primary route to this compound involves the selective oxidation of the C5 hydroxyl group of the heptenoate side chain of Rosuvastatin methyl ester.

Synthetic Pathway

The synthesis of 5-Oxorosuvastatin methyl ester originates from key intermediates in the Rosuvastatin synthesis pipeline. The final crucial step involves the oxidation of the secondary alcohol at the C5 position of the side chain to a ketone.

Diagram of the Synthetic Pathway

Caption: General overview of the synthesis of 5-Oxorosuvastatin methyl ester from Rosuvastatin methyl ester.

Experimental Protocols

The following protocols are based on established synthetic transformations for the oxidation of secondary alcohols in complex molecules and information derived from related patent literature.

Protocol 1: Synthesis via Wittig Reaction and Deprotection

This method involves the synthesis of a protected precursor followed by deprotection and oxidation. A patent describes the synthesis of the target molecule from a silyl-protected precursor.[1]

Step 1: Synthesis of Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-(3R)-3-hydroxy-5-oxo-(E)-6-heptenate

-

Reactants:

-

4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde

-

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate

-

-

Procedure:

-

The pyrimidine (B1678525) carbaldehyde and the phosphorane side-chain are reacted via a Wittig reaction in a suitable solvent like acetonitrile.

-

The resulting silyl-protected intermediate is then deprotected using a fluoride (B91410) source, such as hydrogen fluoride in acetonitrile.[1]

-

The reaction mixture is neutralized, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

-

A related synthesis for the tert-butyl ester analogue provides more specific conditions that can be adapted.[2]

-

Deprotection of the Dioxane Acetal Precursor:

-

The protected precursor is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and dilute hydrochloric acid (0.6 mol/L).

-

The reaction is carried out at a temperature of 5-10°C for 3.5-4 hours.

-

After completion, the solvent is evaporated, and the product is purified by column chromatography.[2]

-

-

Oxidation to the 5-Oxo Compound:

-

The resulting diol is then selectively oxidized. While the patent for the methyl ester does not specify the oxidant, methods for the tert-butyl ester analogue can be applied. Common selective oxidizing agents for secondary alcohols in the presence of other sensitive functional groups include Dess-Martin periodinane or tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO).

-

Quantitative Data

The following table summarizes the yield and purity data for the synthesis of the tert-butyl ester analogue, which can be considered indicative for the methyl ester synthesis.

| Step | Reactant | Yield | Purity | Reference |

| Deprotection | (E)-({2-[4-(fluorophenyl)-6-sec.-propyl-2-[methyl(first sulfo group) is amino] pyrimidine-5-base] vinyl}(4R, 6S)-2, 2-dimethyl[1][3] dioxane-4-base) tert.-butyl acetate | 90-95% | 98-99% | [2] |

| Hydrolysis of tert-butyl ester to the corresponding acid | (+)-(3R)-7-[4-(4-fluorophenyl)-6-sec.-propyl-2-(N-methyl-N-methanesulfonamido) pyrimidine-5-yl]-3-hydroxyl-5-oxo-(6E)-heptenoic acid tert-butyl ester | 90% | 98% | [2] |

Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of 5-Oxorosuvastatin methyl ester.

Conclusion

The synthesis of 5-Oxorosuvastatin methyl ester is a multi-step process that leverages key intermediates from the synthesis of Rosuvastatin. The critical transformation is the selective oxidation of the C5-hydroxyl group of the side chain. The provided protocols and data, based on analogous syntheses, offer a solid foundation for researchers to produce this important reference compound for analytical and quality control purposes in the pharmaceutical industry. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale.

References

The Role of 5-Oxorosuvastatin Methyl Ester in Drug Metabolism: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the role of 5-Oxorosuvastatin methyl ester in the metabolic fate of rosuvastatin (B1679574), a widely prescribed HMG-CoA reductase inhibitor. Contrary to what its name might imply, extensive review of scientific literature and metabolic studies indicates that 5-Oxorosuvastatin methyl ester is not a metabolite of rosuvastatin . Instead, it is recognized as a synthetic intermediate or a related impurity in the manufacturing process of rosuvastatin. This document will first clarify the identity of 5-Oxorosuvastatin methyl ester and then provide an in-depth overview of the established metabolic pathways of rosuvastatin, supported by quantitative data, experimental protocols, and pathway visualizations.

Clarification of 5-Oxorosuvastatin Methyl Ester's Identity

5-Oxorosuvastatin methyl ester, with the chemical formula C23H28FN3O6S, is a compound structurally related to rosuvastatin.[1] However, studies on the metabolism of rosuvastatin in humans and various in vitro systems have not identified it as a product of biotransformation.[2][3][4][5] It is commercially available as a reference standard for impurity analysis in rosuvastatin drug products and is mentioned in patents as an intermediate in certain synthetic routes to rosuvastatin methyl ester.[1][6] Therefore, its presence in a drug substance is a matter of manufacturing quality control rather than a consequence of drug metabolism.

The Established Metabolic Profile of Rosuvastatin

Rosuvastatin undergoes limited metabolism in humans, with approximately 90% of an administered dose being excreted unchanged, primarily in the feces.[4][5][7][8] Only about 10% of a dose is recovered as metabolites.[2][3][4] The primary metabolic pathways involve N-desmethylation and lactonization.

Primary Metabolites of Rosuvastatin

The two major metabolites of rosuvastatin that have been consistently identified are:

-

N-desmethyl rosuvastatin: This metabolite is formed through the action of cytochrome P450 enzymes, principally CYP2C9 and to a lesser extent, CYP2C19.[2][3][7] In vitro studies have shown that N-desmethyl rosuvastatin has approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound, rosuvastatin.[4]

-

Rosuvastatin-5S-lactone: This is a cyclic ester form of rosuvastatin. The formation of lactone metabolites is a common pathway for statins.[2][3]

Quantitative Data on Rosuvastatin Metabolism

The following table summarizes key quantitative parameters related to the pharmacokinetics and metabolism of rosuvastatin.

| Parameter | Value | Reference |

| Extent of Metabolism | ~10% of an administered dose | [2][3][4] |

| Primary Excretion Route | Feces (~90% as unchanged drug and metabolites) | [4][5] |

| Major Metabolites | N-desmethyl rosuvastatin, Rosuvastatin-5S-lactone | [2][3][5] |

| Primary Metabolizing Enzyme | Cytochrome P450 2C9 (CYP2C9) | [3][7] |

| Pharmacological Activity of N-desmethyl rosuvastatin | 1/6 to 1/2 the activity of rosuvastatin | [4] |

Experimental Protocols for Studying Rosuvastatin Metabolism

The identification and quantification of rosuvastatin and its metabolites are primarily achieved through chromatographic methods coupled with mass spectrometry.

Sample Preparation and Extraction

A common procedure for extracting rosuvastatin and its metabolites from human plasma involves protein precipitation or solid-phase extraction (SPE).

-

Protein Precipitation: Plasma samples (e.g., 50 µL) are often buffered and then treated with a protein precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant containing the analytes is collected for analysis.[9]

-

Solid-Phase Extraction (SPE): Automated SPE can be employed for higher throughput and cleaner extracts. This method provides robust and reproducible quantification of rosuvastatin in human plasma.[10]

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of rosuvastatin, N-desmethyl rosuvastatin, and rosuvastatin-5S-lactone.

-

Chromatographic Column: A reversed-phase column, such as a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm), is suitable for separating the analytes.[9]

-

Mobile Phase: A gradient mixture of an aqueous solvent (e.g., 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water) and an organic solvent (e.g., 40% v/v methanol in acetonitrile) is typically used.[9]

-

Detection: Mass spectrometry detection is carried out in the positive electrospray ionization mode.[9]

Visualizing Rosuvastatin Metabolism and Experimental Workflow

Metabolic Pathway of Rosuvastatin

The following diagram illustrates the primary metabolic transformations of rosuvastatin.

Caption: Metabolic conversion of rosuvastatin.

Experimental Workflow for Metabolite Analysis

This diagram outlines the typical workflow for the analysis of rosuvastatin and its metabolites in plasma samples.

Caption: Workflow for rosuvastatin metabolite analysis.

Conclusion

References

- 1. allmpus.com [allmpus.com]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 5. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]

- 7. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 5-Oxorosuvastatin Methyl Ester: An In-depth Technical Guide

Disclaimer: Publicly available toxicological data for 5-Oxorosuvastatin methyl ester is not available. This compound is an intermediate and impurity in the synthesis of Rosuvastatin. This guide provides a comprehensive toxicological profile of the parent compound, Rosuvastatin, as a surrogate to infer potential toxicological characteristics. The methodologies presented are based on standardized OECD guidelines for toxicological testing of pharmaceuticals.

Executive Summary

This technical guide provides a detailed overview of the toxicological profile of Rosuvastatin, the parent compound of 5-Oxorosuvastatin methyl ester. Due to the absence of specific toxicological studies on 5-Oxorosuvastatin methyl ester, this document leverages the extensive data available for Rosuvastatin to provide a robust understanding of its potential toxicological liabilities. The guide covers key areas of toxicology, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Detailed experimental protocols for standard toxicological assays are provided, along with visual representations of key biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding.

Introduction to Rosuvastatin

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, Rosuvastatin effectively reduces cholesterol production in the liver, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol. It is widely prescribed for the treatment of dyslipidemia and the prevention of cardiovascular diseases. 5-Oxorosuvastatin methyl ester is recognized as an intermediate and potential impurity in the manufacturing process of Rosuvastatin.

Non-Clinical Toxicological Profile of Rosuvastatin

The toxicological profile of Rosuvastatin has been extensively evaluated in various animal models. The primary target organs for toxicity are the liver and skeletal muscle, which are consistent with the pharmacological action of statins.

Acute, Sub-chronic, and Chronic Toxicity

Studies in rodents have established the general toxicity profile of Rosuvastatin.

| Study Type | Species | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

| 14-Day Dose Range-Finding | Rat | Target organs identified as liver, stomach, and skeletal muscle. Liver toxicities included elevated liver enzymes (ALT, AST, ALP), microvesiculation, and single-cell necrosis. Skeletal muscle toxicities included elevations in creatine (B1669601) kinase (CK) and minimal skeletal muscle necrosis.[1] | Not explicitly stated in the provided reference. |

| 30-Day Bridging Toxicology | Rat | Similar toxicity profile to the 14-day study, with the liver, stomach, and skeletal muscle being the primary target organs.[1] | Not explicitly stated in the provided reference. |

| 90-Day Oral Toxicity | Rodents | Provides detailed information on target organs, the possibility of accumulation, and helps estimate a no-observed-adverse-effect level for chronic studies.[2][3] | Not explicitly stated in the provided reference. |

| 4-Week Repeated Dose | Wistar Rats | Liver identified as the target organ for toxicity at doses ≥40 mg/kg, with findings including bile ductular proliferation, single-cell necrosis, and hepatocellular vacuolation.[4] | < 40 mg/kg |

Genotoxicity

Rosuvastatin has been evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to induce genetic mutations or chromosomal damage.

| Assay Type | System | Metabolic Activation | Result |

| Ames Test | S. typhimurium & E. coli | With and Without | Negative[1] |

| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With and Without | Negative[1] |

| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With and Without | Negative[1] |

| In vivo Micronucleus Test | Mouse | N/A | Negative[1] |

However, some in vitro studies using human peripheral blood lymphocytes have suggested that Rosuvastatin may have cytotoxic and clastogenic/aneugenic potential at certain concentrations.[5][6][7]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rodents to evaluate the tumorigenic potential of Rosuvastatin.

| Species | Duration | Key Findings |

| Rat | 104 weeks | Increased incidence of uterine stromal polyps in females at 80 mg/kg/day.[1] |

| Mouse | 107 weeks | Increased incidence of hepatocellular adenoma/carcinoma at 200 mg/kg/day.[1][8] |

The relevance of these findings to human risk is considered in the context of the high doses administered and the metabolic differences between rodents and humans.

Reproductive and Developmental Toxicity

The effects of Rosuvastatin on fertility, and embryonic, and fetal development have been investigated.

| Study Type | Species | Key Findings |

| Fertility and Early Embryonic Development | Rat | No adverse effect on fertility was observed at 50 mg/kg/day.[1] |

| Embryo-Fetal Development | Rat & Rabbit | No teratogenic effects were observed at doses up to 25 mg/kg/day in rats and 3 mg/kg/day in rabbits. Decreased fetal viability and maternal mortality were observed at higher doses in rabbits.[1] |

| Prenatal and Postnatal Development | Rat | Decreased pup survival occurred at 50 mg/kg/day.[1] |

Recent studies in mice have suggested that prolonged exposure to Rosuvastatin from pre-puberty to adulthood may impair sperm quality and lead to paternally mediated developmental toxicity.[2]

Signaling Pathways and Experimental Workflows

HMG-CoA Reductase Signaling Pathway

Rosuvastatin's primary mechanism of action is the inhibition of the HMG-CoA reductase enzyme in the cholesterol biosynthesis pathway.

Experimental Workflow: In Vivo Micronucleus Test

The in vivo micronucleus test is a crucial assay for assessing the genotoxic potential of a substance.

Detailed Experimental Protocols

The following are summarized protocols for key toxicological studies based on OECD guidelines.

Ames Test (Bacterial Reverse Mutation Test)

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state.[9][10][11][12]

-

Methodology:

-

Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and either mixed with an overlay agar (B569324) and plated (plate incorporation method) or incubated together before plating (pre-incubation method).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

-

Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[13][14][15][16][17]

-

Methodology:

-

Animals: Typically, young adult mice or rats are used.

-

Dose Selection: A preliminary range-finding study is conducted to determine the maximum tolerated dose (MTD). The main study uses at least three dose levels, a vehicle control, and a positive control.

-

Administration: The test substance is administered, usually once or twice, by a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. Peripheral blood can also be used.

-

Slide Preparation: Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).

-

Analysis: At least 4000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

-

Evaluation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

-

Principle: This assay detects structural chromosome aberrations in cultured mammalian cells.[18][19][20][21][22]

-

Methodology:

-

Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) cells are used.

-

Treatment: Cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

-

Harvest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Analysis: Slides are stained, and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

Evaluation: A substance is considered clastogenic if it produces a concentration-related increase in the number of cells with structural aberrations or a reproducible and statistically significant positive response at one or more concentrations.

-

Conclusion

While a specific toxicological profile for 5-Oxorosuvastatin methyl ester is not publicly available, the extensive data on its parent compound, Rosuvastatin, provides a strong basis for understanding its potential toxicological characteristics. The primary target organs for Rosuvastatin toxicity are the liver and skeletal muscle. Standard genotoxicity assays for Rosuvastatin are generally negative, although some in vitro studies suggest a potential for chromosomal damage at high concentrations. Long-term studies in rodents have shown some evidence of tumorigenicity at high doses. The provided experimental protocols, based on international guidelines, offer a framework for the toxicological evaluation of new chemical entities. This guide serves as a valuable resource for professionals in drug development and research, enabling informed decision-making in the safety assessment of Rosuvastatin-related compounds.

References

- 1. oecd.org [oecd.org]

- 2. ask-force.org [ask-force.org]

- 3. oecd.org [oecd.org]

- 4. fao.org [fao.org]

- 5. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. Ames test - Wikipedia [en.wikipedia.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. inotiv.com [inotiv.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. researchgate.net [researchgate.net]

- 19. criver.com [criver.com]

- 20. In vitro chromosome aberration assay using human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Validation study of the in vitro micronucleus test in a Chinese hamster lung cell line (CHL/IU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Chromosome Aberration Test of HMC05 on Cultured Chinese Hamster Lung Cells -The Korea Journal of Herbology | Korea Science [koreascience.kr]

Spectroscopic and Synthetic Profile of 5-Oxorosuvastatin Methyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Oxorosuvastatin methyl ester, with the chemical formula C23H28FN3O6S and a molecular weight of 493.55 g/mol , is a molecule of significant interest in pharmaceutical research and development, particularly as it relates to the synthesis and analysis of rosuvastatin (B1679574) and its associated impurities.[1][2] This technical guide provides a comprehensive overview of the available spectroscopic data, outlines plausible experimental protocols for its synthesis and characterization, and presents visualizations to aid in understanding its structure and analytical workflow.

Molecular and Spectroscopic Data

While specific, experimentally determined spectroscopic data for 5-Oxorosuvastatin methyl ester is not publicly available in the reviewed literature, this section presents the expected ranges and characteristics based on the known chemical structure. This information is critical for researchers involved in the identification and quantification of this compound. Commercial suppliers of the reference standard confirm that a detailed Certificate of Analysis (CoA) containing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data is typically provided upon purchase.[1][2][3]

Table 1: General Molecular Information

| Parameter | Value |

| IUPAC Name | methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate |

| CAS Number | 147118-39-6 |

| Molecular Formula | C23H28FN3O6S |

| Molecular Weight | 493.55 g/mol |

Table 2: Predicted ¹H NMR Spectroscopic Data

| Functional Group | Expected Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 |

| Vinylic-H | 6.0 - 7.0 |

| O-CH3 (Ester) | ~3.7 |

| N-CH3 | ~3.3 |

| S-CH3 | ~2.8 |

| CH (Isopropyl) | 3.0 - 3.5 (septet) |

| CH3 (Isopropyl) | ~1.2 (doublet) |

| CH-OH | 4.0 - 4.5 |

| CH2-C=O | 2.5 - 2.8 |

| CH2-CH(OH) | 2.2 - 2.6 |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Functional Group | Expected Chemical Shift (ppm) |

| C=O (Ester) | 170 - 175 |

| C=O (Ketone) | 195 - 205 |

| Aromatic/Vinylic C | 110 - 165 |

| C-O (Ester) | 50 - 55 |

| C-OH | 65 - 75 |

| C-N | 40 - 60 |

| C-S | 30 - 40 |

| Alkyl C | 15 - 40 |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Expected m/z |

| [M+H]⁺ | ~494.17 |

| [M+Na]⁺ | ~516.15 |

Table 5: Predicted Infrared (IR) Absorption Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1735 - 1750 |

| C=O Stretch (Ketone) | 1680 - 1700 |

| C=C Stretch (Aromatic/Vinylic) | 1450 - 1650 |

| S=O Stretch (Sulfonamide) | 1300 - 1350 and 1150 - 1170 |

| C-O Stretch | 1000 - 1300 |

Experimental Protocols

General Synthesis of Methyl Esters

A common method for the synthesis of methyl esters from carboxylic acids involves reaction with methanol (B129727) in the presence of an acid catalyst.

Materials:

-

5-Oxorosuvastatin

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve 5-Oxorosuvastatin in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Oxorosuvastatin methyl ester.

-

Purify the crude product using column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocol

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

-

Mass Spectrometer (e.g., ESI-MS)

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization mass spectrometry (ESI-MS) to determine the mass-to-charge ratio of the molecular ion.

-

Infrared Spectroscopy: Obtain the IR spectrum of the neat solid or a thin film of the compound using an FTIR spectrometer to identify characteristic functional group absorptions.

Visualizations

To further elucidate the structure and analytical workflow for 5-Oxorosuvastatin methyl ester, the following diagrams are provided.

References

An In-Depth Technical Guide to 5-Oxorosuvastatin Methyl Ester Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-Oxorosuvastatin methyl ester reference standard, a critical component in the pharmaceutical quality control and analytical development landscape for Rosuvastatin. This document details its chemical properties, analytical methodologies for its characterization, and its relevance within the metabolic and signaling pathways of its parent drug, Rosuvastatin.

Chemical and Physical Data

5-Oxorosuvastatin methyl ester is a key impurity and metabolite of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor. As a reference standard, its precise characterization is paramount for the accurate quantification and quality assessment of Rosuvastatin drug substances and products.

| Property | Value |

| Chemical Name | (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic Acid Methyl Ester |

| CAS Number | 147118-39-6[1][2] |

| Molecular Formula | C23H28FN3O6S[1][2] |

| Molecular Weight | 493.55 g/mol [1][2] |

| Appearance | Typically a white to off-white or yellow solid[3] |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile (B52724), and dimethyl sulfoxide. |

| Storage | 2-8°C in a refrigerator[3] |

Experimental Protocols

The accurate characterization of the 5-Oxorosuvastatin methyl ester reference standard is crucial for its intended use. The following sections provide detailed, representative methodologies for its analysis. These protocols are based on established methods for Rosuvastatin and its related compounds and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the determination of the purity of the 5-Oxorosuvastatin methyl ester reference standard and for the quantification of it as an impurity in Rosuvastatin samples.

Instrumentation:

-

HPLC system with a UV or PDA detector.

-

Chromatographic data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.05 M potassium dihydrogen phosphate (B84403) adjusted to pH 4.0 with phosphoric acid) and an organic phase (e.g., acetonitrile and/or methanol). A typical starting point could be a 60:40 (v/v) ratio of aqueous to organic phase.[4][5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 242 nm[4] |

| Injection Volume | 20 µL |

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of the 5-Oxorosuvastatin methyl ester reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the test sample containing Rosuvastatin to achieve a target concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the 5-Oxorosuvastatin methyl ester reference standard.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition and Analysis:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Process the spectra (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to confirm the assigned structure. The presence of characteristic signals for the methyl ester, the fluorophenyl group, the isopropyl group, and the heptenoic acid chain will confirm the identity of the compound.

Mass Spectrometry (MS) for Molecular Weight Verification

LC-MS or GC-MS can be used to confirm the molecular weight of 5-Oxorosuvastatin methyl ester and to provide fragmentation data for further structural confirmation.

Instrumentation:

-

Liquid or Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight).

LC-MS Protocol:

-

Utilize an HPLC method similar to the one described in section 2.1.

-

Introduce the column eluent into the mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Data Acquisition: Scan for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The expected m/z for the protonated molecule is approximately 494.17.

-

Perform fragmentation analysis (MS/MS) to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

Signaling and Metabolic Pathways

While 5-Oxorosuvastatin methyl ester is primarily an impurity, understanding the biological context of its parent drug, Rosuvastatin, is essential for drug development professionals.

HMG-CoA Reductase Signaling Pathway

Rosuvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway (also known as the mevalonate (B85504) pathway). This inhibition leads to a reduction in intracellular cholesterol levels.

Figure 1: HMG-CoA Reductase Inhibition by Rosuvastatin.

Rosuvastatin Metabolic Pathway

Rosuvastatin undergoes limited metabolism in humans, primarily mediated by cytochrome P450 2C9 (CYP2C9). The major metabolite is N-desmethyl Rosuvastatin. 5-Oxorosuvastatin can be formed as a minor metabolite or a degradation product.

Figure 2: Simplified Metabolic Pathway of Rosuvastatin.

Synthesis and Formation

5-Oxorosuvastatin methyl ester can be formed as an impurity during the synthesis of Rosuvastatin or as a degradation product. Its synthesis as a reference standard involves a multi-step chemical process. A generalized workflow for its preparation from key intermediates is outlined below.

Figure 3: Generalized Synthesis Workflow.

Conclusion

The 5-Oxorosuvastatin methyl ester reference standard is an indispensable tool for the pharmaceutical industry, ensuring the quality, safety, and efficacy of Rosuvastatin products. A thorough understanding of its chemical properties, coupled with robust analytical methods for its characterization and a clear picture of its role in the broader context of Rosuvastatin's pharmacology, is essential for researchers, scientists, and drug development professionals. This guide provides a foundational resource to support these critical activities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]

- 4. HPLC Method with Correction Factor for Determination of Related Substances in Compound Ezetimibe and Rosuvastatin Calcium Tablets [journal11.magtechjournal.com]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Methodological & Application

Application Note and Protocol for the Analytical Determination of 5-Oxorosuvastatin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxorosuvastatin methyl ester is a known impurity and potential degradation product of Rosuvastatin, a widely prescribed medication for the management of dyslipidemia. The rigorous monitoring and control of impurities in active pharmaceutical ingredients (APIs) and formulated drug products are critical for ensuring their safety and efficacy. This document provides detailed analytical methods and protocols for the sensitive and specific detection and quantification of 5-Oxorosuvastatin methyl ester. The methodologies described herein are based on Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS), which are standard techniques in pharmaceutical analysis.

Physicochemical Properties of 5-Oxorosuvastatin Methyl Ester: [1][2][3][4]

| Property | Value |

| CAS Number | 147118-39-6 |

| Molecular Formula | C23H28FN3O6S |

| Molecular Weight | 493.55 g/mol |

| IUPAC Name | (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid methyl ester |

Principle of Analytical Methods

The primary analytical approach involves the separation of 5-Oxorosuvastatin methyl ester from Rosuvastatin and other related impurities using reversed-phase UPLC. Quantification can be achieved through two principal detection methods:

-

UPLC-UV: This method relies on the ultraviolet absorbance of the analyte. Given the structural similarity to Rosuvastatin, a detection wavelength in the range of 240-250 nm is appropriate for sensitive detection.[5][6][7]

-

LC-MS/MS: For higher sensitivity and specificity, particularly in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry is the method of choice. This technique utilizes the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions for unequivocal identification and quantification.[8][9]

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

UPLC system with a binary or quaternary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Ammonium acetate

-

5-Oxorosuvastatin methyl ester reference standard

-

Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-Oxorosuvastatin methyl ester reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Preparation (for Drug Substance): Accurately weigh about 25 mg of the Rosuvastatin drug substance, dissolve in and dilute to 25 mL with the mobile phase.

-

Sample Preparation (for Dosage Forms): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 25 mg of Rosuvastatin into a 25 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.22 µm syringe filter prior to analysis.

UPLC-UV Method

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[5][6]

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient Program:

Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |

-

Column Temperature: 40 °C.[5]

-

Injection Volume: 5 µL.

-

Detection Wavelength: 245 nm.

-

LC-MS/MS Method

-

Chromatographic Conditions: (Same as UPLC-UV method)

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[9][11]

-

Capillary Voltage: 3.5 kV.[10]

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.[10]

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 600 L/h.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) 5-Oxorosuvastatin methyl ester 494.2 [To be determined experimentally] 30 [To be determined experimentally] | Rosuvastatin (for reference) | 482.2 | 258.2 | 35 | 20 |

-

Data Presentation

Quantitative Data Summary (Hypothetical Values)

| Parameter | UPLC-UV Method | LC-MS/MS Method |

| Linearity Range | 0.1 - 10 µg/mL | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL | 1 ng/mL |

| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |

| Precision (%RSD) | < 2.0% | < 1.5% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of 5-Oxorosuvastatin methyl ester.

Logical Relationship of Analytical Methods

Caption: Relationship between analytical techniques for 5-Oxorosuvastatin methyl ester.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 5-Oxorosuvastatin Methyl Ester | CAS Number 147118-39-6 [klivon.com]

- 3. allmpus.com [allmpus.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. tsijournals.com [tsijournals.com]

Application Note: HPLC Method for the Analysis of 5-Oxorosuvastatin Methyl Ester

AN-HPLC-001

Abstract

This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Oxorosuvastatin methyl ester, a potential impurity and degradation product of Rosuvastatin. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and robust analytical tool for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Rosuvastatin.

Introduction

Rosuvastatin is a widely prescribed statin used to lower cholesterol and prevent cardiovascular disease. During its synthesis and storage, various related substances and degradation products can be formed, which may affect the drug's efficacy and safety. 5-Oxorosuvastatin methyl ester is a potential process-related impurity or degradation product. Therefore, a reliable analytical method is crucial for its detection and quantification to ensure the quality and purity of Rosuvastatin drug substances and products. This document provides a detailed protocol for the analysis of 5-Oxorosuvastatin methyl ester using a reversed-phase HPLC method.

Experimental

-

5-Oxorosuvastatin methyl ester reference standard

-

Rosuvastatin Calcium reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (AR grade)

-

Water (Milli-Q or equivalent)

A standard HPLC system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

A summary of the optimized HPLC conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 242 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 1: Optimized HPLC Parameters

Protocols

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of 5-Oxorosuvastatin methyl ester reference standard in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Rosuvastatin Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the linear range of the method.

-

Rosuvastatin Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of Rosuvastatin, and dissolve it in the mobile phase. Sonicate for 15 minutes and filter the solution through a 0.45 µm syringe filter before injection.[1]

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system and record the chromatograms.

Data Presentation and Analysis

The concentration of 5-Oxorosuvastatin methyl ester in the sample can be calculated using the calibration curve generated from the peak areas of the standard solutions.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

Table 2: Example Calibration Data

Visualization

Caption: Experimental workflow for HPLC analysis.

References

Application Note: Quantitative Analysis of 5-Oxoruvastatin Methyl Ester in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase. During its synthesis and degradation, various related substances can be formed. One such process-related impurity is 5-Oxoruvastatin (also referred to as 5-keto acid). The analysis of such impurities is crucial for ensuring the quality and safety of the final drug product. This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Oxoruvastatin methyl ester in human plasma. The derivatization to the methyl ester can improve chromatographic properties and mass spectrometric sensitivity.

This proposed method is based on established analytical techniques for rosuvastatin and its metabolites and provides a framework for the development and validation of a robust analytical procedure.

Experimental Protocols

Sample Preparation

This protocol involves the extraction of the analyte from a biological matrix and its derivatization to the methyl ester.

Materials:

-

Human plasma

-

5-Oxoruvastatin reference standard

-

Rosuvastatin-d6 (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

2M HCl in Methanol

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Rosuvastatin-d6, 1 µg/mL in methanol). For the preparation of calibration curve and quality control (QC) samples, add 10 µL of the respective 5-Oxoruvastatin standard solutions.

-

Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (Methyl Esterification):

-

To the dried residue, add 100 µL of 2M HCl in methanol.

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

After incubation, cool the sample to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium formate with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

-

Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 1.0 | 70 | 30 |

| 5.0 | 10 | 90 |

| 6.0 | 10 | 90 |

| 6.1 | 70 | 30 |

| 8.0 | 70 | 30 |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 2 |

Data Presentation

Table 2: Proposed MRM Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected Retention Time (min) |

| 5-Oxoruvastatin Methyl Ester | 494.2 | 272.1 | 150 | 35 | ~ 4.5 |

| 494.2 | 258.1 | 150 | 40 | ~ 4.5 | |

| Rosuvastatin-d6 (IS) | 488.2 | 264.1 | 150 | 38 | ~ 4.8 |

Note: The molecular weight of 5-Oxoruvastatin is 479.5 g/mol . After methylation (addition of CH2), the molecular weight of the methyl ester is 493.5 g/mol . The protonated molecule [M+H]+ is therefore expected at m/z 494.2. The product ions are predicted based on the known fragmentation of rosuvastatin, which commonly involves cleavage of the heptenoic acid side chain.[1][2]

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of 5-Oxoruvastatin methyl ester.

Caption: Proposed fragmentation pathway for 5-Oxoruvastatin methyl ester.

References

Application Notes and Protocols for the Quantification of 5-Oxorosuvastatin Methyl Ester in Rosuvastatin API

Introduction

Rosuvastatin is a synthetic lipid-lowering agent and a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. The presence of impurities in the active pharmaceutical ingredient (API) can impact the safety and efficacy of the final drug product. One such process-related impurity is 5-Oxorosuvastatin, which can also exist as its methyl ester. Rigorous analytical monitoring of this impurity is crucial to ensure the quality and purity of Rosuvastatin API. This document provides detailed application notes and protocols for the quantification of 5-Oxorosuvastatin methyl ester using a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method.

Analytical Principle

The quantification of 5-Oxorosuvastatin methyl ester in Rosuvastatin API is achieved using a stability-indicating reversed-phase UPLC method with UV detection. The method is capable of separating 5-Oxorosuvastatin from Rosuvastatin and other related impurities, allowing for accurate quantification. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the validation of the analytical method for the quantification of 5-Oxo Rosuvastatin. While the primary focus of this document is the methyl ester, the validation data for the closely related 5-Oxo Rosuvastatin acid is presented here as a reliable surrogate due to their structural similarity and expected comparable chromatographic behavior.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Performance |

| Tailing Factor (for Rosuvastatin) | Not more than 2.0 | 1.1 |

| Theoretical Plates (for Rosuvastatin) | Not less than 2000 | > 5000 |

| % RSD of Peak Area (n=6) | Not more than 2.0% | < 1.0% |

Table 2: Method Validation Data for 5-Oxo Rosuvastatin

| Validation Parameter | Result |

| Linearity | |

| Range | LOQ to 150% of specification level |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.025 µg/mL |

| Limit of Quantification (LOQ) | 0.075 µg/mL[1] |

| Accuracy (% Recovery) | |

| 50% of specification level | 98.5% |

| 100% of specification level | 101.2% |

| 150% of specification level | 99.8% |

| Precision (% RSD) | |

| Repeatability (Intra-day) | < 2.0% |

| Intermediate Precision (Inter-day) | < 3.0% |

Experimental Protocols

1. Reagents and Materials

-

Rosuvastatin Calcium Reference Standard

-

5-Oxorosuvastatin Methyl Ester Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (Milli-Q or equivalent)

2. Chromatographic Conditions

| Parameter | Condition |

| Instrument | Waters Acquity UPLC or equivalent |

| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Methanol |

| Gradient Program | Time (min) |

| 0.0 | |

| 5.0 | |

| 8.0 | |

| 10.0 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 5 µL |

| Run Time | 10.0 min |

3. Preparation of Solutions

-

Diluent: Methanol

-

Standard Stock Solution (Rosuvastatin): Accurately weigh and dissolve about 25 mg of Rosuvastatin Calcium Reference Standard in a 25 mL volumetric flask with diluent.

-

Impurity Stock Solution (5-Oxorosuvastatin Methyl Ester): Accurately weigh and dissolve about 5 mg of 5-Oxorosuvastatin Methyl Ester Reference Standard in a 50 mL volumetric flask with diluent.

-

Standard Solution: Dilute the Standard Stock Solution with diluent to obtain a final concentration of about 0.1 mg/mL of Rosuvastatin.

-

Spiked Sample Solution (for Accuracy): Accurately weigh about 25 mg of Rosuvastatin API into a 25 mL volumetric flask. Spike with appropriate volumes of the Impurity Stock Solution to achieve concentrations corresponding to 50%, 100%, and 150% of the specification limit for 5-Oxorosuvastatin methyl ester. Dissolve and dilute to volume with diluent.

-

Sample Solution (Rosuvastatin API): Accurately weigh and dissolve about 25 mg of Rosuvastatin API in a 25 mL volumetric flask with diluent.

4. Analysis Procedure

-

Equilibrate the UPLC system with the mobile phase for at least 30 minutes.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the Standard Solution in six replicates to check for system suitability.

-

Inject the Standard Solution, Spiked Sample Solutions, and Sample Solution.

-

Record the chromatograms and integrate the peak areas.

5. Calculation

Calculate the amount of 5-Oxorosuvastatin methyl ester in the Rosuvastatin API sample using the following formula:

% Impurity = (Area_Impurity_Sample / Area_Impurity_Standard) * (Concentration_Standard / Concentration_Sample) * 100

Visualizations

Caption: Experimental workflow for quantifying 5-Oxorosuvastatin methyl ester.

Caption: Relationship between API, impurity, and analytical method.

References

Application Note & Protocol: Isolation of 5-Oxorosuvastatin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of 5-Oxorosuvastatin methyl ester, a known impurity and synthetic intermediate of Rosuvastatin. The protocol is designed for researchers in pharmaceutical development and quality control who require a pure reference standard for analytical method development, validation, and impurity profiling. The methodology leverages preparative High-Performance Liquid Chromatography (HPLC) for efficient separation and purification. This application note also includes a summary of analytical data for the isolated compound and a graphical representation of the experimental workflow.

Introduction

Rosuvastatin is a widely prescribed HMG-CoA reductase inhibitor used to treat dyslipidemia.[1][2] During its synthesis and storage, various related substances or impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product.[2] 5-Oxorosuvastatin methyl ester, with the chemical name (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl) amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid methyl ester, is a significant process-related impurity and a potential degradation product of Rosuvastatin.[3][4] Accurate analytical standards of this impurity are crucial for the development and validation of stability-indicating analytical methods.[5][6] This protocol outlines a robust method for the isolation and purification of 5-Oxorosuvastatin methyl ester from a complex mixture, such as a stressed sample of Rosuvastatin or a crude synthetic reaction mixture.

Experimental Workflow

Figure 1. Experimental workflow for the isolation of 5-Oxorosuvastatin methyl ester.

Materials and Reagents

-

Crude mixture containing 5-Oxorosuvastatin methyl ester

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Syringe filters (0.45 µm)

Equipment

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Preparative C18 reverse-phase HPLC column (e.g., 250 x 21.2 mm, 5 µm)

-

Rotary evaporator

-

High-vacuum pump

-

Analytical HPLC or UPLC system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocol

1. Sample Preparation

1.1. Weigh an appropriate amount of the crude mixture containing 5-Oxorosuvastatin methyl ester.

1.2. Dissolve the sample in a minimal amount of a suitable solvent, such as a mixture of methanol and water, to ensure complete dissolution.

1.3. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. Preparative HPLC Purification

2.1. Chromatographic Conditions:

- Column: C18 reverse-phase column (preparative scale)

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

- Mobile Phase B: Methanol

- Elution: Isocratic or gradient elution can be employed. A typical starting point is an isocratic elution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[5][6] The gradient can be optimized to achieve better separation based on the impurity profile of the crude mixture.

- Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-25 mL/min for a 21.2 mm ID column).

- Detection: UV at 240 nm.[5]

- Injection Volume: The injection volume will depend on the concentration of the sample solution and the capacity of the preparative column.

2.2. Fraction Collection:

- Inject the prepared sample onto the preparative HPLC system.

- Monitor the chromatogram and collect the fractions corresponding to the retention time of 5-Oxorosuvastatin methyl ester. The retention time will need to be predetermined using an analytical scale separation or by analyzing a reference standard if available.

3. Isolation of the Purified Compound

3.1. Pool the collected fractions containing the pure 5-Oxorosuvastatin methyl ester.

3.2. Remove the organic solvent (methanol) from the pooled fractions using a rotary evaporator at a controlled temperature (e.g., 40°C).

3.3. The remaining aqueous solution can be further processed, for instance, by lyophilization or liquid-liquid extraction, to isolate the compound.

3.4. Dry the isolated solid under high vacuum to remove any residual solvents.

4. Purity and Identity Confirmation

4.1. Purity Assessment:

- Dissolve a small amount of the isolated compound in a suitable solvent.

- Analyze the sample using an analytical HPLC or UPLC system with a C18 column.[5][6]

- The purity can be determined by calculating the peak area percentage.

4.2. Identity Confirmation:

- The identity of the isolated compound should be confirmed using spectroscopic techniques.

- Mass Spectrometry (MS): Determine the molecular weight of the compound. The expected molecular weight for 5-Oxorosuvastatin methyl ester (C₂₃H₂₈FN₃O₆S) is 493.55 g/mol .[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy should be performed to confirm the chemical structure.

Data Presentation

Table 1: Analytical Data for Isolated 5-Oxorosuvastatin Methyl Ester

| Parameter | Value | Method |

| Chemical Formula | C₂₃H₂₈FN₃O₆S | - |

| Molecular Weight | 493.55 g/mol | Mass Spectrometry |

| CAS Number | 147118-39-6 | - |

| Purity (by HPLC) | >98% | Analytical HPLC |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Solubility | Soluble in Methanol, DMSO | Experimental |

Table 2: Example Preparative HPLC Parameters

| Parameter | Specification |

| Instrument | Preparative HPLC with UV Detector |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase | 50:50 (v/v) Methanol : 0.1% TFA in Water |

| Flow Rate | 20 mL/min |

| Detection Wavelength | 240 nm |

| Column Temperature | Ambient |

| Injection Volume | 5 mL (concentration dependent) |

Signaling Pathways and Logical Relationships

The isolation of a specific impurity is a critical step in the overall process of drug development and quality control. The availability of a pure impurity standard enables several key activities.

Figure 2. Role of impurity isolation in drug development.

Conclusion

This protocol provides a comprehensive guide for the isolation and purification of 5-Oxorosuvastatin methyl ester. The use of preparative HPLC is an effective technique for obtaining this impurity in high purity. The availability of a well-characterized reference standard is essential for ensuring the quality and safety of Rosuvastatin drug products by enabling accurate monitoring and control of this impurity. Researchers are advised to optimize the described HPLC conditions based on the specific composition of their crude sample mixture to achieve the best separation efficiency.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Blog Details [chemicea.com]

- 3. allmpus.com [allmpus.com]

- 4. veeprho.com [veeprho.com]

- 5. scielo.br [scielo.br]

- 6. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Forced Degradation Studies of 5-Oxorosuvastatin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on 5-Oxorosuvastatin methyl ester, a known impurity and derivative of Rosuvastatin. Understanding the degradation pathways of this molecule is crucial for the development of stable pharmaceutical formulations and robust analytical methods.

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[1] This helps in identifying potential degradants, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1] The typical stress factors include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1]

Experimental Protocols

The following protocols are designed to induce degradation of 5-Oxorosuvastatin methyl ester to a level of 5-20%, which is generally considered appropriate for the validation of chromatographic assays.[1] It is recommended to perform a preliminary study to determine the optimal stress conditions to achieve the target degradation.

Acidic Hydrolysis

Objective: To investigate the degradation of 5-Oxorosuvastatin methyl ester in acidic conditions.

Materials:

-

5-Oxorosuvastatin methyl ester

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions (for neutralization)

-

Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

-

Volumetric flasks

-

Water bath or incubator

Protocol:

-

Accurately weigh and dissolve a known amount of 5-Oxorosuvastatin methyl ester in a minimal amount of methanol or acetonitrile.

-